molecular formula C8H13N3 B102192 n1-(2-aminoethyl)benzene-1,4-diamine CAS No. 19201-32-2

n1-(2-aminoethyl)benzene-1,4-diamine

Cat. No.: B102192
CAS No.: 19201-32-2
M. Wt: 151.21 g/mol
InChI Key: TVARKMCEMIFLIP-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine derivatives are a class of aromatic amines with diverse applications in medicinal chemistry, materials science, and catalysis. These derivatives often exhibit varied physicochemical and biological properties depending on the substituent, such as heterocyclic rings, halogen atoms, or alkyl/aryl groups. This article focuses on comparing key analogs of benzene-1,4-diamine derivatives, emphasizing their synthesis, structural features, and functional outcomes.

Properties

CAS No.

19201-32-2

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-N-(2-aminoethyl)benzene-1,4-diamine

InChI

InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2

InChI Key

TVARKMCEMIFLIP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NCCN

Canonical SMILES

C1=CC(=CC=C1N)NCCN

Other CAS No.

19201-32-2

Synonyms

N-(2-Aminoethyl)-1,4-benzenediamine

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) neutralizes HBr generated during the reaction.

  • Temperature : 60–80°C for 12–24 hours ensures completion while minimizing side products.

Example Protocol :

  • Dissolve benzene-1,4-diamine (1.0 equiv) in anhydrous DMF.

  • Add 2-bromoethylamine hydrobromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Reflux at 70°C for 18 hours under nitrogen.

  • Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, methanol/dichloromethane).

Challenges :

  • Regioselectivity : The symmetric nature of para-phenylenediamine reduces regioselective concerns, but over-alkylation at both amine sites can occur with excess alkylating agent.

  • Purification : Residual DMF complicates isolation, necessitating rigorous washing with polar solvents.

Reductive Amination Strategies

Reductive amination offers an alternative route by coupling a carbonyl intermediate with ethylene diamine. This method avoids alkyl halides and leverages catalytic hydrogenation.

Synthetic Pathway

  • Intermediate Formation : React para-nitroaniline with ethylene oxide to form N-(2-hydroxyethyl)-4-nitroaniline.

  • Reduction : Hydrogenate the nitro group and hydroxylamine intermediate using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under H₂ (5–10 bar).

Optimized Conditions :

  • Catalyst : 10% Pd/C in methanol at 50°C.

  • Pressure : 10–15 bar H₂ for 6–8 hours.

Advantages :

  • Higher functional group tolerance compared to alkylation.

  • Avoids stoichiometric bases, reducing waste.

Limitations :

  • Requires handling high-pressure hydrogenation equipment.

  • Potential over-reduction of aromatic rings if conditions are too harsh.

Hydrogenation of Nitrile Precursors

Hydrogenation of cyanoethyl-substituted intermediates provides a pathway to the target compound. This method mirrors protocols for aliphatic diamines but adapts them for aromatic systems.

Example Synthesis :

  • Nitrile Preparation : React para-cyanoaniline with 2-bromoethylamine to form N-(2-cyanoethyl)-4-cyanoaniline.

  • Catalytic Hydrogenation : Use a cobalt- or ruthenium-based catalyst at 80–100°C and 10–20 MPa H₂ to reduce nitriles to amines.

Key Parameters :

ParameterValue
CatalystRu/Al₂O₃
Temperature90°C
Pressure15 MPa H₂
SolventMethanol/water (9:1)

Yield : ~75% after distillation.

Considerations :

  • Catalyst poisoning by amine products necessitates periodic regeneration.

  • High-pressure reactors increase operational costs.

Protection-Deprotection Strategies

To mitigate over-alkylation, temporary protection of one amine group is employed. The Boc (tert-butoxycarbonyl) group is commonly used due to its stability under basic conditions.

Stepwise Procedure :

  • Protection : Treat benzene-1,4-diamine with di-tert-butyl dicarbonate (Boc₂O) in THF to form mono-Boc-protected diamine.

  • Alkylation : React with 2-bromoethylamine and K₂CO₃ in DMF at 70°C.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Advantages :

  • Ensures mono-functionalization with >90% selectivity.

  • Compatible with sensitive functional groups.

Drawbacks :

  • Additional steps increase synthesis time and cost.

  • TFA usage requires corrosion-resistant equipment.

Industrial-Scale Synthesis Considerations

Scaling up laboratory methods demands optimization for cost, safety, and yield.

Industrial Protocols :

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for alkylation steps.

  • Catalyst Recycling : Immobilized catalysts (e.g., Pd on mesoporous silica) minimize metal loss during hydrogenation.

  • Solvent Recovery : Distillation units reclaim DMF or methanol, reducing environmental impact.

Economic Metrics :

ParameterSmall ScaleIndustrial Scale
Yield70–80%85–90%
Cost per kg$1,200$300
Production Rate10 g/day100 kg/day

Chemical Reactions Analysis

Types of Reactions

n1-(2-aminoethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

n1-(2-aminoethyl)benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylenediamine, N-(4-aminophenyl)- involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazine-Substituted Derivatives

Example : N1-(Phthalazin-1-yl)benzene-1,4-diamine (4a)

  • Molecular Formula : C₁₄H₁₂N₄
  • Melting Point : 284–286°C
  • Key Spectral Data :
    • ¹H-NMR (DMSO-d₆): δ 9.15 (–NH), 8.95–8.92 (phthalazine protons) .
    • FT-IR: NH₂ (3400 cm⁻¹) and NH (3329 cm⁻¹) stretches.
  • Applications : Potent anticancer activity, with high yield (91%) in synthesis .

Comparison : Phthalazine derivatives exhibit higher thermal stability (evidenced by elevated melting points) compared to benzoxazole analogs. Their planar heterocyclic structure may enhance DNA intercalation, contributing to anticancer efficacy.

Benzoxazole-Substituted Derivatives

Example : N1-(5-Fluorobenzo[d]oxazol-2-yl)benzene-1,4-diamine (3b)

  • Molecular Formula : C₁₃H₁₁FN₃O
  • Melting Point : 187–191°C
  • Key Spectral Data :
    • ¹H-NMR (DMSO-d₆): δ 10.16 (–NH), 7.39–6.57 (aromatic protons) .
    • HR-FABMS: [M+H]⁺ = 244.0885 .
  • Applications : Anti-inflammatory activity via IL-6/IL-1β mRNA modulation .

Comparison: Benzoxazole derivatives generally have lower melting points than phthalazine analogs, suggesting reduced crystallinity.

Methoxy-Substituted Derivatives

Example : N1-(4-Methoxyphenyl)benzene-1,4-diamine (1b)

  • Synthesis : Derived from Variamine Blue B via alkaline hydrolysis .
  • Applications : Intermediate for maleimide synthesis, used in polymer and drug development .

Comparison : Methoxy groups increase electron density on the aromatic ring, improving solubility in polar solvents. This contrasts with halogenated derivatives, which are more lipophilic.

Thienopyrimidine and Imidazole Derivatives

Example : N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine

  • Molecular Formula : C₁₆H₁₆N₆S
  • Applications : Kinase inhibition (e.g., Mer/Axl tyrosine kinases) .

Comparison: Imidazole and thienopyrimidine substituents introduce sulfur atoms, altering electronic properties and enabling metal coordination. These derivatives are explored in targeted cancer therapies .

Halogenated and Trifluoromethyl Derivatives

Example : 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine

  • Molecular Formula : C₁₀H₁₆BrN₃
  • Applications : Building block for optoelectronic materials .

Comparison : Bromine and trifluoromethyl groups (e.g., N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine) enhance stability and electron-withdrawing effects, making them suitable for materials science applications .

Data Table: Comparative Analysis of Benzene-1,4-diamine Derivatives

Compound Name Substituent Molecular Formula Melting Point (°C) Key Application Reference
N1-(Phthalazin-1-yl)-benzene-1,4-diamine Phthalazine C₁₄H₁₂N₄ 284–286 Anticancer
N1-(5-Fluorobenzoxazol-2-yl)-benzene-1,4-diamine 5-Fluorobenzoxazole C₁₃H₁₁FN₃O 187–191 Anti-inflammatory
N1-(4-Methoxyphenyl)-benzene-1,4-diamine 4-Methoxyphenyl C₁₃H₁₅N₂O Not reported Polymer synthesis
N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}-benzene-1,4-diamine Imidazole-pyridine C₁₆H₁₆N₆S Not reported Kinase inhibition
2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine Bromine, tetramethyl C₁₀H₁₆BrN₃ Not reported Optoelectronic materials

Key Findings and Contradictions

  • Synthesis Efficiency : Phthalazine derivatives (e.g., 4a) achieve higher yields (91%) compared to fluorobenzoxazole analogs (39.3%), reflecting differences in reaction pathways .
  • Thermal Stability : Phthalazine derivatives exhibit superior thermal stability (melting points >280°C) versus benzoxazoles (<200°C), likely due to extended π-conjugation .
  • Biological vs. Material Applications : Halogenated derivatives are prioritized in materials science, while heterocyclic analogs (e.g., benzoxazoles) dominate medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N1-(2-aminoethyl)benzene-1,4-diamine derivatives, and how do reaction conditions influence yield?

  • Methodology : Derivatives of benzene-1,4-diamine are often synthesized via condensation reactions. For example, amines like N1-phenylbenzene-1,4-diamine react with maleic anhydride in acetone at 40–45°C to form intermediates, followed by cyclization to yield target compounds . Adjusting stoichiometry, solvent polarity, and temperature can optimize yields.
  • Data Consideration : Monitor reaction progress via TLC or NMR. For N1-substituted derivatives, ensure excess amine to avoid side products like unreacted anhydride.

Q. How can the physicochemical properties of this compound be experimentally determined?

  • Key Properties :

PropertyValue (Predicted/Experimental)Source
Melting Point~58.5°C
Boiling Point357.3±17.0°C
pKa5.23±0.10
  • Techniques : Differential Scanning Calorimetry (DSC) for melting points, potentiometric titration for pKa, and gas chromatography for volatility analysis.

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

  • Approach :

  • NMR : Aromatic protons typically appear as multiplets in δ 6.87–7.26 ppm . For imine derivatives (e.g., Schiff bases), azomethine protons resonate at δ 8.40–8.60 ppm .
  • FT-IR : Confirm amine (-NH₂) stretches at ~3300–3500 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

  • Structural Insights : Derivatives like (E,E)-N1-pentafluorobenzylidene-N4-trimethoxybenzylidene analogs form layered structures via CH···F (2.58–3.09 Å) and CH···O (2.45 Å) interactions. These interactions stabilize planar ribbons and layer stacking .
  • Experimental Design : Use single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) to resolve crystal parameters (e.g., space group P1, a = 7.131 Å, b = 11.749 Å) . Refinement with full-matrix least-squares methods achieves R-values <0.08 .

Q. How can contradictory data on biological activity be resolved for structurally similar derivatives?

  • Case Study : Comparing N1-(4-chlorophenyl)benzene-1,4-diamine (CAS 13065-93-5) with methyl-substituted analogs reveals that substituent position drastically alters bioactivity. For example, ortho-methyl groups reduce steric hindrance, enhancing enzyme inhibition .
  • Resolution Strategy : Perform dose-response assays (e.g., IC₅₀ comparisons) and computational docking to identify binding site compatibility.

Q. What methodologies are used to analyze the electronic effects of substituents on this compound’s reactivity?

  • Approach :

  • DFT Calculations : Model electron density distribution to predict sites for nucleophilic/electrophilic attack.
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents (e.g., trifluoromethyl groups lower HOMO-LUMO gaps) .

Q. How does the substitution pattern affect π-π stacking and charge-transfer properties in polymeric derivatives?

  • Example : Kevlar-like polyamides derived from benzene-1,4-diamine and dicarboxylic acids rely on para-substitution for linear chain alignment and high tensile strength .
  • Experimental Design : Use Wide-Angle X-ray Scattering (WAXS) to analyze crystallinity and UV-Vis spectroscopy to monitor charge-transfer transitions.

Methodological Considerations

  • Data Contradictions : Cross-validate crystallographic data (e.g., R-factor consistency ) and biological assays with positive/negative controls.
  • Safety Protocols : Derivatives with reactive amines (e.g., -NH₂) require inert atmosphere storage to prevent oxidation .

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